
1-Boc-2,3-dimethyl-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two methyl groups at positions 2 and 3, and a nitro group at position 5 on the indole ring.
Méthodes De Préparation
The synthesis of 1-Boc-2,3-dimethyl-5-nitro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dimethylindole.
Nitration: The 2,3-dimethylindole undergoes nitration to introduce the nitro group at position 5. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled conditions.
Protection: The resulting 2,3-dimethyl-5-nitroindole is then protected with a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Analyse Des Réactions Chimiques
1-Boc-2,3-dimethyl-5-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
1-Boc-2,3-dimethyl-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer cells and microbial infections.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and their interactions with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Boc-2,3-dimethyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group can facilitate interactions with biological molecules, leading to various biological responses.
Comparaison Avec Des Composés Similaires
1-Boc-2,3-dimethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as:
2,3-Dimethylindole: Lacks the nitro and Boc groups, making it less reactive in certain chemical reactions.
5-Nitroindole: Contains the nitro group but lacks the Boc and methyl groups, affecting its chemical properties and reactivity.
1-Boc-5-nitroindole: Similar to this compound but lacks the methyl groups, which can influence its steric and electronic properties.
The unique combination of the Boc protecting group, nitro group, and methyl groups in this compound contributes to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H18N2O4 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
tert-butyl 2,3-dimethyl-5-nitroindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-9-10(2)16(14(18)21-15(3,4)5)13-7-6-11(17(19)20)8-12(9)13/h6-8H,1-5H3 |
Clé InChI |
SOUVTWNAINNKGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


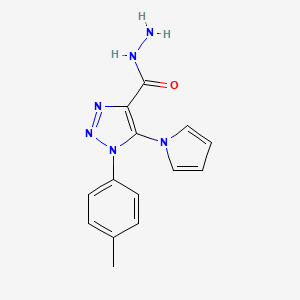
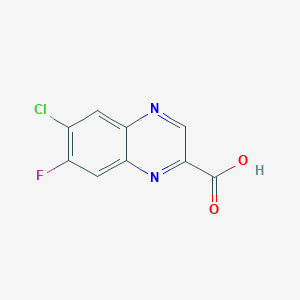
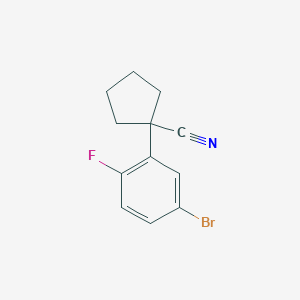
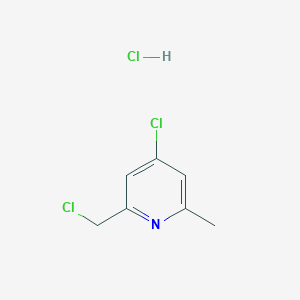
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
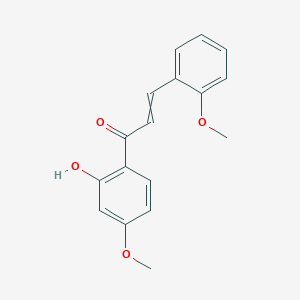
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
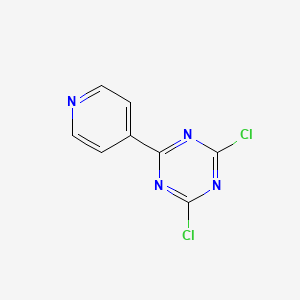
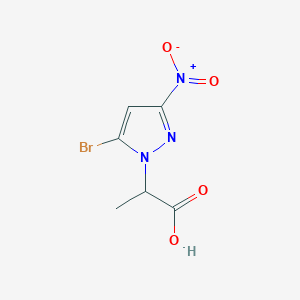
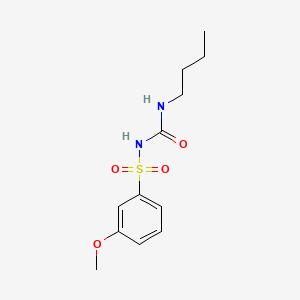

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
